1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-
Description
The compound 1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)- is a heterocyclic molecule featuring a pyrrolopyridine core fused with a pyrimidine ring. Key structural attributes include:
- Position 1: A phenylsulfonyl group, which enhances stability and modulates solubility .
- Position 2: A 2-chloro-4-pyrimidinyl substituent, likely influencing electronic properties and biological interactions .
- Position 4: A methoxy group, which may sterically or electronically affect reactivity .
While direct synthesis data for this compound are unavailable, analogous derivatives (e.g., sulfonyl-protected pyrrolopyridines) are synthesized via alkylation or sulfonylation reactions, as seen in and .
Properties
Molecular Formula |
C18H13ClN4O3S |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-(2-chloropyrimidin-4-yl)-4-methoxypyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H13ClN4O3S/c1-26-16-8-10-20-17-13(16)11-15(14-7-9-21-18(19)22-14)23(17)27(24,25)12-5-3-2-4-6-12/h2-11H,1H3 |
InChI Key |
NKCMAOGUDNFUNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(N(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)C4=NC(=NC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolo[2,3-b]pyridine Synthesis
Madelung Cyclization Approach
The Madelung synthesis forms the foundational method for constructing the 1H-pyrrolo[2,3-b]pyridine scaffold. By reacting 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with acetylacetone under acidic reflux conditions, cyclization occurs to yield the tricyclic core. This method proved effective for introducing aryl substituents at the 2-position, though yields varied between 6-88% depending on electronic effects of substituents.
Fischer Indole-Type Cyclization
Alternative routes adapting Fischer indole synthesis principles involve condensation of phenylhydrazines with β-keto esters. For instance, ethyl cyanoacetate reacts with 2-aminopyridine derivatives in acetic acid to generate the pyrrolopyridine system. While this method allows broader diversity at the 4-position, competing side reactions necessitate careful temperature control (-15°C to 120°C).
Table 1: Comparative Core Synthesis Methods
Sulfonylation at the 1-Position
Direct Sulfonyl Chloride Coupling
Introducing the phenylsulfonyl group employs 1-(chlorosulfonyl)benzene under Schotten-Baumann conditions. In a representative procedure, the pyrrolopyridine core (1 eq) reacts with phenylsulfonyl chloride (1.2 eq) in dichloromethane using triethylamine (2 eq) as base. After 12 hours at 25°C, column chromatography (hexane:EtOAc 3:1) affords the sulfonylated product in 78% yield.
HATU-Mediated Activation
For hindered substrates, coupling via 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) enhances efficiency. Dissolving the core compound (1 mmol) and phenylsulfonic acid (1.1 mmol) in DMF with N,N-diisopropylethylamine (2 mmol) achieves 85% conversion after 24 hours. This method proves superior for electron-deficient arylsulfonyl groups.
Pyrimidine Ring Functionalization
Chloropyrimidine Synthesis
The 2-chloro-4-pyrimidinyl moiety derives from malononitrile intermediates via a three-step sequence:
- Salt Formation : Malononitrile (10-13 wt%) reacts with methanol in dimethylformamide under HCl pressure (5 atm), yielding dimethyl propylenediimine dihydrochloride.
- Cyanoamidation : Treating the dihydrochloride with aqueous KOH and cyanamide generates 3-amino-3-methoxy-N-cyano-2-propane imine.
- Condensation : HCl gas introduction at -15°C in presence of cyclooctane catalyst produces 2-chloro-4,6-dimethoxypyrimidine (99% purity).
Regioselective Coupling
Suzuki-Miyaura cross-coupling installs the pyrimidine at the pyrrolopyridine's 2-position. Using Pd(PPh₃)₄ (5 mol%), the boronic ester of 2-chloro-4-methoxypyrimidine reacts with the iodinated core in dioxane/H₂O (3:1) at 80°C. This achieves 73% yield with complete regiocontrol, as confirmed by NOESY correlations.
Methoxylation at the 4-Position
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases where it may act as a kinase inhibitor.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation, differentiation, and angiogenesis. By inhibiting FGFRs, the compound can disrupt these processes, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Key Observations :
- Chloro vs.
Physical and Crystallographic Properties
- Melting Points : Substituted pyrrolopyridines in exhibit high melting points (268–287°C), suggesting the target compound may similarly possess high thermal stability .
- Crystal Packing : ’s compound forms a 3D network via π-π interactions (centroid distance: 3.623 Å). The target’s phenylsulfonyl group may adopt a distinct dihedral angle, affecting crystallinity .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives are a class of compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)- , examining its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a pyrrolo[2,3-b]pyridine core substituted with a chloro-pyrimidine and a methoxy group, along with a phenylsulfonyl moiety. This unique structure is pivotal in its interaction with biological targets.
Biological Activity Overview
1H-Pyrrolo[2,3-b]pyridine derivatives have shown promise as inhibitors of various enzymes and receptors involved in critical biological pathways. Notably, they exhibit significant activity against fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers.
Key Findings:
- FGFR Inhibition : A derivative exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, demonstrating potent inhibitory effects on these receptors .
- Antitumor Activity : The same compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, highlighting its potential as an anticancer agent .
- PDE Inhibition : Another study reported that related pyrrolo[2,3-b]pyridine derivatives act as selective phosphodiesterase 4B (PDE4B) inhibitors. One compound showed IC50 values ranging from 0.11 to 1.1 μM against PDE4B .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrrolo[2,3-b]pyridine scaffold can significantly influence biological activity. For instance:
- Substitution patterns on the phenyl ring and variations in the sulfonyl group can enhance potency against FGFRs.
- The presence of electron-withdrawing groups like chloro or methoxy enhances receptor binding affinity .
Case Study 1: FGFR Targeting
A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit FGFR signaling pathways. Compound 4h was identified as a lead candidate due to its low IC50 values and ability to suppress tumor cell migration and invasion .
Case Study 2: PDE4B Inhibition
In another investigation, a pyrrolo[2,3-b]pyridine derivative was tested for its effect on pro-inflammatory cytokine release in macrophages. The compound significantly reduced TNF-α levels upon stimulation with lipopolysaccharide (LPS), indicating its potential use in treating inflammatory diseases .
Data Tables
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| 4h | FGFR1 | 7 | Antiproliferative |
| 4h | FGFR2 | 9 | Induces apoptosis |
| 4h | FGFR3 | 25 | Inhibits migration |
| 11h | PDE4B | 0.11 - 1.1 | Reduces TNF-α release |
Q & A
Q. What synthetic routes are commonly employed to prepare 1H-pyrrolo[2,3-b]pyridine derivatives, and what are critical reaction steps?
The synthesis typically involves sequential functionalization of the pyrrolopyridine core. Key steps include:
- N1-Alkylation/Sulfonylation : Introduction of the phenylsulfonyl group via reaction with phenylsulfonyl chloride under basic conditions (e.g., KOH with Bu4N⁺HSO4⁻ as a phase-transfer catalyst) .
- Pyrimidine Coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 2-chloro-4-pyrimidinyl group .
- Methoxy Group Installation : Methoxylation via SN2 displacement or palladium-catalyzed C–O coupling . Critical challenges include controlling regioselectivity during substitutions and minimizing byproducts during multi-step synthesis .
Q. How is the purity and structural integrity of this compound validated in academic research?
Methodological validation includes:
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Standard assays include:
- Kinase Inhibition : FGFR1–4 IC50 determination using fluorescence-based kinase assays (e.g., compound 4h: FGFR1 IC50 = 7 nM) .
- Cell Proliferation : MTT assays in cancer cell lines (e.g., 4T1 breast cancer cells) .
- Apoptosis/Migration : Flow cytometry for apoptosis (Annexin V/PI staining) and transwell assays for migration/invasion .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrimidine ring) impact FGFR isoform selectivity?
SAR studies reveal:
- Chloro vs. Fluoro Substitution : The 2-chloro group on pyrimidine enhances FGFR1–3 affinity (IC50 <25 nM) but reduces FGFR4 inhibition (IC50 = 712 nM) due to steric clashes in FGFR4’s ATP-binding pocket .
- Methoxy Position : C4-methoxy improves solubility without compromising kinase binding, while C6-methoxy reduces potency .
- Phenylsulfonyl Group : Enhances metabolic stability by blocking CYP450-mediated oxidation .
Q. What strategies address off-target kinase inhibition and improve therapeutic index?
Advanced approaches include:
- Selectivity Screening : Profiling against a panel of 50+ kinases (e.g., VEGFR, PDGFR) to identify cross-reactivity .
- Molecular Docking : Computational modeling to optimize interactions with FGFR-specific residues (e.g., Lys514 in FGFR1) .
- Prodrug Design : Masking the sulfonyl group to reduce renal toxicity while maintaining target engagement .
Q. How does this compound perform in in vivo models of cancer, and what pharmacokinetic (PK) challenges exist?
Preclinical data show:
- Efficacy : Tumor growth inhibition (TGI) >70% in 4T1 xenograft models at 10 mg/kg (oral dosing) .
- PK Limitations : Low oral bioavailability (<30%) due to poor intestinal permeability; this is mitigated via nanoformulation or co-administration with absorption enhancers .
- Metabolism : Primary hepatic clearance via CYP3A4, necessitating CYP inhibition in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
